molecular formula C19H19ClN2O4S B13803961 5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid

5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid

Cat. No.: B13803961
M. Wt: 406.9 g/mol
InChI Key: YGLBMISXAOOVTO-UHFFFAOYSA-N
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Description

5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzoic acid moiety and a carbamothioylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid typically involves multiple stepsThe final step involves the formation of the carbamothioylamino group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H19ClN2O4S

Molecular Weight

406.9 g/mol

IUPAC Name

5-chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C19H19ClN2O4S/c1-11(2)10-26-14-5-3-4-12(8-14)17(23)22-19(27)21-16-7-6-13(20)9-15(16)18(24)25/h3-9,11H,10H2,1-2H3,(H,24,25)(H2,21,22,23,27)

InChI Key

YGLBMISXAOOVTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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